(S)-8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
(S)-8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with a unique structure that includes a methoxy group and a carboxylic acid group attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves several steps:
Starting Material: The synthesis often begins with a naphthalene derivative.
Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Hydrogenation: The naphthalene ring is partially hydrogenated to form the tetrahydronaphthalene structure. This can be done using hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of an appropriate electrophile.
Major Products
Oxidation: Formation of 8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Reduction: Formation of 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(S)-8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Lacks the stereochemistry of the (S)-enantiomer.
8-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Contains a hydroxyl group instead of a methoxy group.
1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: Lacks the methoxy group.
Uniqueness
The (S)-enantiomer of 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its racemic mixture or other similar compounds.
Properties
IUPAC Name |
(2S)-8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11-4-2-3-8-5-6-9(12(13)14)7-10(8)11/h2-4,9H,5-7H2,1H3,(H,13,14)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAFGTBETRJDPU-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C[C@H](CC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184173-42-9 | |
Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carcoxylic acid, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1184173429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Methoxy-1,2,3,4-Tetrahydronaphthalene-2-carcoxylic acid, (2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN8G7TG3W3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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